molecular formula C24H23N3O7S B12150282 (2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12150282
M. Wt: 497.5 g/mol
InChI Key: WIENRQGBGBYTJN-NDENLUEZSA-N
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Description

The compound “(2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often substituted benzyl and benzylidene derivatives, which undergo condensation reactions with thiazolo[3,2-b][1,2,4]triazine intermediates. The reaction conditions usually include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may exhibit interesting bioactivities, such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The specific pathways depend on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: A similar compound with slight variations in the substituents.

    Thiazolo[3,2-b][1,2,4]triazine derivatives:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which may enhance its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H23N3O7S

Molecular Weight

497.5 g/mol

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H23N3O7S/c1-30-16-7-6-13(9-17(16)31-2)8-15-22(28)25-24-27(26-15)23(29)20(35-24)12-14-10-18(32-3)21(34-5)19(11-14)33-4/h6-7,9-12H,8H2,1-5H3/b20-12-

InChI Key

WIENRQGBGBYTJN-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/SC3=NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=NC2=O)OC

Origin of Product

United States

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